molecular formula C7H4BrN3O2 B1517251 6-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 64064-71-7

6-Bromo-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1517251
CAS RN: 64064-71-7
M. Wt: 242.03 g/mol
InChI Key: UNZUDRAJUWZDNT-UHFFFAOYSA-N
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Description

“6-Bromo-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number 64064-71-7 . It has a linear formula of C7 H4 Br N3 O2 . The compound is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of “6-Bromo-3-nitroimidazo[1,2-a]pyridine” has been reported in several studies . For instance, one study reported a simple and novel route to the synthesis of imidazopyridines using microwave irradiation .


Molecular Structure Analysis

The molecular weight of “6-Bromo-3-nitroimidazo[1,2-a]pyridine” is 242.03 . Its InChI Code is 1S/C7H4BrN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H .


Physical And Chemical Properties Analysis

“6-Bromo-3-nitroimidazo[1,2-a]pyridine” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Synthesis and Chemical Reactivity

6-Bromo-3-nitroimidazo[1,2-a]pyridine and its derivatives have been extensively studied for their unique chemical reactivity and potential in synthesizing various compounds. For instance, Vanelle et al. (2008) detailed the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives via SRN1 reactions, which showed the reactivity of different electrophile halides in these compounds (Vanelle, Szabo, & Crozet, 2008). Additionally, Crozet et al. (2006) described an efficient microwave-assisted Suzuki cross-coupling reaction of imidazo[1,2-a]pyridines in aqueous medium, highlighting a rapid and high-yielding synthesis method (Crozet, Castera-Ducros, & Vanelle, 2006).

Development of Novel Compounds

Research has also focused on developing novel compounds using 6-Bromo-3-nitroimidazo[1,2-a]pyridine. For example, Castera-Ducros et al. (2006) synthesized new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, showcasing the versatility of this compound in creating new molecular structures (Castera-Ducros, Crozet, & Vanelle, 2006).

Exploration of Chemical Reactions

Bazin et al. (2013) explored various reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This study underscored the importance of the nitro group in facilitating chlorine displacement, leading to a range of diverse products (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Potential Biological Activity

Some studies have indicated the potential biological activity of compounds derived from 6-Bromo-3-nitroimidazo[1,2-a]pyridine. For example, Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Antitrypanosomatid Activity

Fersing et al. (2018) studied 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines for their potent antitrypanosomatid activity. This research highlighted the selective bioactivation of these compounds by type 1 nitroreductases, demonstrating their potential in antiparasitic therapies (Fersing et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZUDRAJUWZDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651768
Record name 6-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-nitroimidazo[1,2-a]pyridine

CAS RN

64064-71-7
Record name 6-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 24 gms. (0.122 mole) of 6-bromoimidazo [1,2-a] pyridine in 80 ml. of concentrated sulfuric acid is treated dropwise with 24 ml. of concentrated nitric acid while maintaining a temperature of 15° C. with external cooling. When the addition is complete, the reaction mixture is stirred at room temperature for 1/2 hour and poured onto 450 gm. of ice. The pH of the mixture is adjusted to pH 4 with aqueous potassium hydroxide and the resultant solids are collected by filtration. The filter cake is washed with water and dried. Recrystallization from methylene chloride-hexane yields pure 3-nitro 6-bromoimidazo [1,2-a] pyridine m.p. 160°-161° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MD Crozet, C Castera, M Kaafarani… - … -Online Journal of …, 2003 - hal.science
New 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines were prepared and reacted under experimental conditions of S …
Number of citations: 6 hal.science
MD Crozet, C Castera-Ducros, P Vanelle - Tetrahedron letters, 2006 - Elsevier
A new simple, rapid and high yielding synthesis of various 6-aryl-2-arylsulfonylmethyl-3-nitroimidazo[1,2-a]pyridines by Suzuki cross-coupling reaction is described using microwave …
Number of citations: 45 www.sciencedirect.com
C Castera-Ducros, MD Crozet, P Vanelle - Synthesis, 2006 - thieme-connect.com
New tricyclic pyridinones were synthesized from 6-bromo-2-chloromethyl-3-nitroimidazo [1, 2-a] pyridine in four steps involving a Suzuki-Miyaura cross-coupling reaction and a direct …
Number of citations: 2 www.thieme-connect.com
R Szabo, MD Crozet, P Vanelle - Synthesis, 2008 - thieme-connect.com
New, potentially bioactive, imidazopyridine derivatives were synthesized in a highly efficient synthesis in four steps from 2-amino-3, 5-dibromopyridine using microwave-assisted double …
Number of citations: 12 www.thieme-connect.com

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